N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring substituted with a tert-butyl group at the 4-position and a benzamide moiety substituted with a chlorine atom at the 3-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group of the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-substituted benzamides.
Oxidation Reactions: Formation of this compound sulfoxides or sulfones.
Reduction Reactions: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzylamine.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has various applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Biological Studies: The compound is used in studies to investigate its biological activities and mechanisms of action, including its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring and the benzamide moiety play crucial roles in binding to the active sites of target proteins, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide can be compared with other thiazole derivatives, such as:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide: This compound has a cyanoacetamide group instead of a benzamide moiety, which may result in different biological activities and applications.
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group, which may influence its reactivity and interactions with molecular targets.
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide: This compound has a dimethylanilino group, which may enhance its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDRLXXKRYNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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